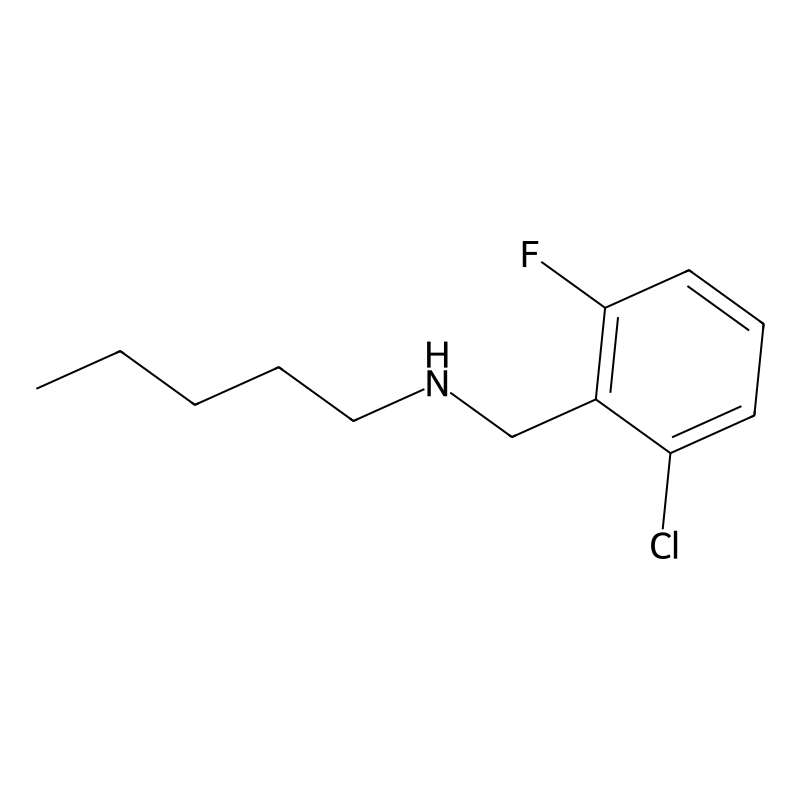

N-(2-chloro-6-fluorobenzyl)-N-pentylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-chloro-6-fluorobenzyl)-N-pentylamine is an organic compound characterized by a benzyl group that is substituted with chlorine and fluorine atoms, along with an amine group connected to a pentyl chain. Its chemical formula is and it has a molecular weight of approximately 229.71 g/mol. The presence of halogen substituents on the benzyl group enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to yield secondary amines.

- Condensation Reactions: This compound can participate in reactions with carbonyl compounds to produce Schiff bases.

The versatility of these reactions makes it a valuable intermediate in organic synthesis.

The biological activity of N-(2-chloro-6-fluorobenzyl)-N-pentylamine is primarily attributed to its structural similarity to biologically active amines, which allows it to interact with various biological targets such as enzymes and receptors. The halogen substituents may enhance its binding affinity, potentially leading to significant pharmacological effects. Research suggests that compounds with similar structures often play roles in enzyme inhibition and receptor modulation, making this compound a candidate for further investigation in drug development.

The reaction is usually carried out in solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion. On an industrial scale, continuous flow reactors may be employed to optimize the reaction conditions and improve yield.

N-(2-chloro-6-fluorobenzyl)-N-pentylamine has several applications:

- In Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- In Biology: Its structural properties make it useful for studying enzyme inhibition and receptor binding.

- In Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Studies on the interactions of N-(2-chloro-6-fluorobenzyl)-N-pentylamine with biological molecules are crucial for understanding its mechanism of action. The presence of chlorine and fluorine atoms may enhance interactions with enzymes or receptors, potentially improving efficacy in therapeutic applications. Interaction studies often focus on assessing binding affinities and metabolic stability, which are essential for drug development.

Several compounds share structural similarities with N-(2-chloro-6-fluorobenzyl)-N-pentylamine, including:

- 2-chloro-6-fluorobenzyl chloride

- 2-chloro-6-fluorobenzyl alcohol

- 2-chloro-6-fluorobenzylamine

Uniqueness

N-(2-chloro-6-fluorobenzyl)-N-pentylamine is unique due to its specific combination of chlorine and fluorine substituents on the benzyl group, which significantly influence its chemical reactivity and biological activity. The pentylamine moiety adds distinct properties that enhance its utility in various applications compared to similar compounds lacking these features.

This compound's potential as a pharmacological agent warrants further exploration, particularly in the context of drug design and development.